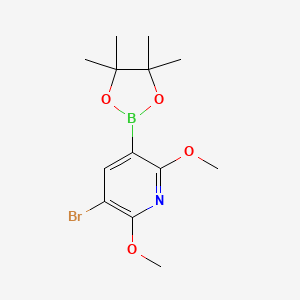![molecular formula C14H11F4N5O4S B6162016 N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide CAS No. 219713-41-4](/img/no-structure.png)
N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as penoxsulam . It is a triazolopyrimidine sulfonamide type of post-emergence herbicide . The IUPAC name is 3- (2,2-difluoroethoxy)- N - (5,8-dimethoxy [1,2,4]triazolo [1,5- c ]pyrimidin-2-yl)-α,α,α-trifluorotoluene-2-sulfonamide .
Synthesis Analysis
The synthesis of this compound involves several steps . It starts with 2-methoxyacetic acid methyl ester reacting with methyl formate and sodium methoxide to produce the sodium salt of 3-hydroxy-2-methoxypropenoic acid methyl ester. This then reacts with methyl isothiourea to produce 2,5-dimethoxy-4-hydroxypyrimidine. Phosphorus oxychloride is used to chlorinate this to produce 4-chloro-2,5-dimethoxypyrimidine, which then undergoes amination to produce 2,5-dimethoxy-4-hydrazinopyrimidine. Finally, cyclization with cyanogen bromide produces 3-amino-5,8-dimethoxy [1,2,4]triazolo [4,3-c]pyrimidine .Molecular Structure Analysis
The molecular formula of this compound is C16H14F5N5O5S . The structure includes a triazolopyrimidine ring with methoxy groups at the 5 and 8 positions, a trifluoromethyl group on a benzene ring, and a sulfonamide group .Physical And Chemical Properties Analysis
The melting point of this compound is 212°C . Its vapor pressure is 9.55 x 10-11 mPa at 25°C .Wissenschaftliche Forschungsanwendungen
Herbicide Application
Penoxsulam is a post-emergence herbicide used on rice crops for the control of broad-leaved weeds, aquatic weeds, and certain grasses . It’s effective against sedges, broad-leaved weeds including loosestrife, chickweed, and clover, and aquatic weeds including water plaintain and water hyacinth .
Environmental Fate
Penoxsulam has a high alert for drainflow mobility, indicating that it can move through soil and potentially reach groundwater . This property is important in understanding its environmental impact and designing appropriate management strategies.
Ecotoxicity
Penoxsulam has a moderate alert for Daphnia chronic ecotoxicity and bees acute oral ecotoxicity . This suggests that it could have potential impacts on aquatic ecosystems and pollinators, which are critical for maintaining biodiversity.
Human Health
Penoxsulam has a moderate alert for being an endocrine disrupter . This means it could potentially interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.
Inhibitor Applications
Compounds with a similar structure to Penoxsulam have been found to act as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These inhibitors are often used in the treatment of various diseases.
Treatment of Cardiovascular Disorders
These compounds are also utilized in the treatment of cardiovascular disorders . This suggests that Penoxsulam or its derivatives could potentially be used in cardiovascular research or treatment.
Treatment of Type 2 Diabetes
Similarly, these compounds have been used in the treatment of type 2 diabetes . This indicates a potential application of Penoxsulam in diabetes research or treatment.
Treatment of Hyperproliferative Disorders
Lastly, these compounds have been used in the treatment of hyperproliferative disorders . This suggests that Penoxsulam could potentially be used in the research or treatment of diseases characterized by abnormal cell proliferation, such as cancer.
Wirkmechanismus
Mode of Action
It is likely that it interacts with its target(s) in a way that alters their function, leading to changes in cellular processes
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide' involves the reaction of 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-amine with 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-amine", "2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-amine in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. triethylamine, pyridine) to the solution.", "Step 2: Slowly add 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride to the reaction mixture while stirring at room temperature.", "Step 3: Heat the reaction mixture to reflux and continue stirring for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then add water to the mixture.", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product." ] } | |
CAS-Nummer |
219713-41-4 |
Molekularformel |
C14H11F4N5O4S |
Molekulargewicht |
421.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




